molecular formula C12H11NO3S B8297756 Ethyl 2-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate

Ethyl 2-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate

Cat. No.: B8297756
M. Wt: 249.29 g/mol
InChI Key: HHQIXQBSVIOOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

ethyl 2-(4-oxo-1,3-benzothiazin-2-ylidene)acetate

InChI

InChI=1S/C12H11NO3S/c1-2-16-11(14)7-10-13-12(15)8-5-3-4-6-9(8)17-10/h3-7H,2H2,1H3,(H,13,15)

InChI Key

HHQIXQBSVIOOEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1NC(=O)C2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl thiosalicylate (6 g, 35.7 mM) and ethyl cyanoacetate (4 g, 35.4 mM) were dissolved in toluene (10 ml), and then triethylamine (5 ml, 35.8 mM) was added thereto. After heating under reflux for 7 hours, the reaction solution was concentrated. Ethanol was added to the residues and kept still, and the precipitated crystals were collected by filtration to give crude crystals. The product was recrystallized from ethanol to give the title compound as needle crystals (5.4 g, 60.7%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
60.7%

Synthesis routes and methods II

Procedure details

Methyl thiosalicylate (6 g, 35.7 mM) and ethyl cyanoacetate (4 g, 35.4 mM) were dissolved in toluene (10 ml), and triethylamine (5 ml, 35.8 mM) was added to the solution, followed by heating for 7 hours under reflux. After the reaction solution was concentrated, ethanol was added to the residue. The mixture was allowed to stand, and the crystals precipitated were taken out by filtration to give crude crystals. The crude crystals were recrystallized from ethanol to give the title compound as needles (5.4 g, 60.7%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
60.7%

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